molecular formula C9H10N2O B13679625 3-methoxy-5-methyl-1H-indazole

3-methoxy-5-methyl-1H-indazole

Cat. No.: B13679625
M. Wt: 162.19 g/mol
InChI Key: DSRIPFJRLDPXQL-UHFFFAOYSA-N
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Description

3-methoxy-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals. The structure of this compound consists of a fused benzene and pyrazole ring, with a methoxy group at the 3-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to yield the indazole .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions are often preferred due to their efficiency and minimal formation of byproducts . The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indazoles with different functional groups.

Scientific Research Applications

3-methoxy-5-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use. In medicinal chemistry, the compound’s effects are often mediated through its interaction with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound without any substituents.

    3-methyl-1H-indazole: Similar structure but lacks the methoxy group.

    5-methoxy-1H-indazole: Similar structure but lacks the methyl group.

Uniqueness

3-methoxy-5-methyl-1H-indazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other indazole derivatives .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-methoxy-5-methyl-1H-indazole

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)9(12-2)11-10-8/h3-5H,1-2H3,(H,10,11)

InChI Key

DSRIPFJRLDPXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2OC

Origin of Product

United States

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